![molecular formula C19H15FN2O3 B245036 N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B245036.png)
N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets specific enzymes in the body. This molecule has gained significant interest in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide inhibits the activity of BTK and ITK enzymes, which are involved in the signaling pathways of immune cells. BTK is a key enzyme involved in B-cell receptor signaling, while ITK is involved in T-cell receptor signaling. Inhibition of these enzymes leads to the suppression of immune cell activation and proliferation, thereby reducing inflammation and disease progression.
Biochemical and Physiological Effects:
N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide has been shown to have significant biochemical and physiological effects in preclinical studies. N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide has been shown to inhibit B-cell activation and proliferation, reduce cytokine production, and suppress T-cell activation. Additionally, N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide has been shown to have anti-tumor effects in various cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide has several advantages for lab experiments, including its high potency and specificity for BTK and ITK enzymes. N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide has also been shown to have good pharmacokinetic properties and can be administered orally. However, N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide has some limitations, including its potential toxicity and off-target effects.
Zukünftige Richtungen
There are several future directions for N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide research. One area of interest is the development of N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide as a potential therapeutic for autoimmune disorders, such as rheumatoid arthritis and lupus. Additionally, N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide may have potential in combination therapy with other drugs for cancer treatment. Further studies are needed to investigate the safety and efficacy of N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide in clinical trials.
Synthesemethoden
The synthesis of N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide involves several steps, including the reaction of 2-methyl-4-nitroaniline with 2-fluorobenzoyl chloride to form 2-fluoro-N-(2-methyl-4-nitrophenyl)benzamide. This intermediate is then reduced to form N-(2-methyl-4-aminophenyl)-2-fluorobenzamide, which is further reacted with furan-2-carboxylic acid to form N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide has been shown to inhibit specific enzymes, such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which play crucial roles in disease progression.
Eigenschaften
Molekularformel |
C19H15FN2O3 |
---|---|
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
N-[4-[(2-fluorobenzoyl)amino]-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H15FN2O3/c1-12-11-13(21-18(23)14-5-2-3-6-15(14)20)8-9-16(12)22-19(24)17-7-4-10-25-17/h2-11H,1H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
JZIXBNDCVQQXDY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.